

Application Notes and Protocols for Zinc in Antimonide-Based Infrared Detectors

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Compound of Interest

Compound Name: Zinc antimonide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of zinc in the field of advanced antimonide-based infrared (IR) detectors. Rather than employing **zinc antimonide** (ZnSb) as the primary infrared absorbing material, high-performance detectors utilize zinc as a critical p-type dopant to create p-n junctions in complex antimonide-based superlattices. This methodology is central to the fabrication of state-of-the-art mid-wavelength infrared (MWIR) detectors.

Application: P-Type Doping in InAs/InAsSb Type-II Superlattice (T2SL) Detectors

The most significant application of zinc in this context is in the formation of planar p-n junctions in Indium Arsenide/Indium Arsenide Antimonide (InAs/InAsSb) Type-II Superlattice (T2SL) photodetectors through thermal diffusion.^{[1][2]} This technique is crucial for creating high-performance planar focal plane arrays, which offer significant advantages over conventionally etched mesa-isolated structures, including reduced surface leakage currents and improved reliability for small-pixel devices.^{[2][3]}

InAs/InAsSb T2SLs are engineered semiconductor materials with a tunable bandgap, making them ideal for infrared detection across various spectral ranges.^[4] These superlattices are typically grown unintentionally n-type. Zinc, being an efficient p-type dopant in III-V materials, is

introduced into the n-type T2SL structure to form a p-n junction, which is the fundamental element of a photodiode.[1][2]

Key Advantages of Zinc Diffusion in T2SL Detectors:

- **Planar Architecture:** Avoids mesa etching, which can introduce surface defects and leakage currents that degrade detector performance.[2][3]
- **High Performance:** Enables the fabrication of detectors with high specific detectivity (D^*), quantum efficiency (QE), and responsivity.[1][2]
- **Improved Operability:** Allows for higher operating temperatures compared to traditional IR detector materials like Indium Antimonide (InSb), reducing the burden of cryogenic cooling. [5]
- **Scalability:** The planar structure is more amenable to the fabrication of large-format, small-pixel focal plane arrays (FPAs).[2]

Performance Metrics of Zinc-Diffused InAs/InAsSb T2SL Detectors

The performance of these detectors is highly competitive, making them a strong candidate for next-generation infrared imaging systems. The following tables summarize key quantitative performance data from reported devices.

Parameter	Value	Operating Conditions	Reference
Peak Specific Detectivity (D^*)	$4.0 \times 10^{11} \text{ cm}\cdot\text{Hz}^{1/2}/\text{W}$	77 K, 3.7 μm , -20 mV bias	[1]
$2.0 \times 10^{11} \text{ cm}\cdot\text{Hz}^{1/2}/\text{W}$	150 K, 3.7 μm , -20 mV bias	[1]	
$2.9 \times 10^{12} \text{ cm}\cdot\text{Hz}^{1/2}/\text{W}$	77 K, 3.65 μm	[2]	
$3.4 \times 10^{11} \text{ cm}\cdot\text{Hz}^{1/2}/\text{W}$	150 K	[2]	
Cut-off Wavelength (λ_{co})	4.3 μm	77 K	[1]
4.5 μm	150 K		
Quantum Efficiency (QE)	48%	77 K, 3.7 μm , -20 mV bias (no ARC)	[1]
49%	150 K, 3.7 μm , -20 mV bias (no ARC)	[1]	
Peak Responsivity (R)	1.42 A/W	77 K, 3.7 μm , -20 mV bias	[1]
Dark Current Density (Jd)	$2.0 \times 10^{-5} \text{ A}/\text{cm}^2$	77 K, -20 mV bias	[1]
$6.4 \times 10^{-5} \text{ A}/\text{cm}^2$	150 K, -20 mV bias	[1]	

ARC: Anti-Reflection Coating

Experimental Protocols

Detailed methodologies are provided for the key experimental processes involved in the fabrication of zinc-diffused antimonide superlattice infrared detectors.

Protocol 1: Growth of InAs/InAsSb Type-II Superlattice

This protocol describes the growth of the foundational superlattice structure using Solid Source Molecular Beam Epitaxy (MBE).

Objective: To grow a high-quality, unintentionally n-doped InAs/InAsSb T2SL active layer on a GaSb substrate.

Materials and Equipment:

- Intevac Modular Gen II solid source MBE system (or equivalent)
- 2-inch Te-doped n-type (10^{17} cm^{-3}) Gallium Antimonide (GaSb) (100) substrate
- High-purity solid sources for Indium (In), Gallium (Ga), Arsenic (As), and Antimony (Sb)

Procedure:

- Substrate Preparation: Load the GaSb substrate into the MBE system.
- Deoxidation: Heat the substrate to remove the native oxide layer and stabilize the surface.
- Buffer Layer Growth: Grow a 200 nm GaSb buffer layer to ensure a high-quality crystal surface for the superlattice.
- Superlattice Growth:
 - Set the substrate temperature to 385 °C.
 - Grow the active layer, consisting of a 2 μm unintentionally doped InAs/InAs_{1-x}Sb_x T2SL.
 - A typical superlattice design for MWIR detection consists of alternating layers of 10 monolayers (MLs) of InAs and 2 MLs of InAs_{0.5}Sb_{0.5}.[\[1\]](#)
- Characterization: After growth, assess the material quality using High-Resolution X-ray Diffraction (HR-XRD) to confirm the superlattice period and strain. The intrinsic carrier concentration can be evaluated by Hall measurements on a sample grown on a semi-insulating substrate, with typical values in the range of $5\text{--}9 \times 10^{15} \text{ cm}^{-3}$.[\[1\]](#)

Protocol 2: Planar Junction Formation via Zinc Diffusion

This protocol details the creation of the p-n junction using a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor.

Objective: To form a p-type region in the n-type T2SL material to create a planar p-n junction.

Materials and Equipment:

- EMCORE MOCVD reactor (or equivalent)
- As-grown InAs/InAsSb T2SL wafer from Protocol 1
- Diethylzinc (DEZn) as the zinc precursor
- High-purity carrier gas (e.g., H₂)

Procedure:

- Sample Preparation: A protective layer, such as SiO₂, is deposited on the T2SL wafer surface.
- Photolithography: Use standard photolithography to open windows in the SiO₂ layer, defining the areas for zinc diffusion.
- Diffusion Process:
 - Load the patterned wafer into the MOCVD reactor.
 - Heat the wafer to the desired diffusion temperature (typically in the range of 400-500 °C).
 - Introduce the DEZn precursor into the reactor with the carrier gas. The diffusion depth is controlled by temperature and time.
 - The zinc atoms diffuse into the superlattice through the windows, converting the top layer from n-type to p-type and forming the junction.
- Post-Diffusion: After diffusion, the remaining SiO₂ mask is removed.

Protocol 3: Device Fabrication and Metallization

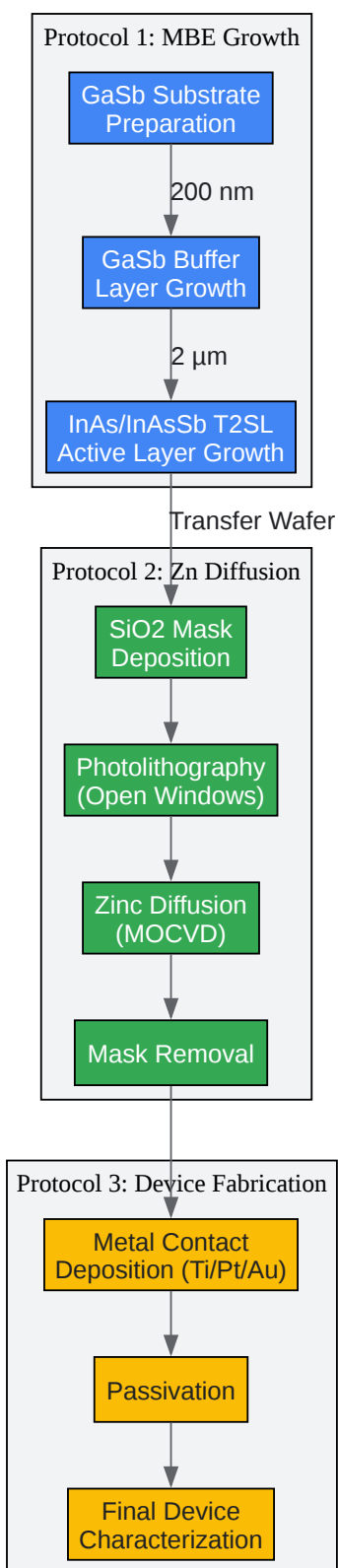
This protocol outlines the final steps to create a functional photodetector device.

Objective: To define individual detector pixels and apply metal contacts for electrical connection.

Procedure:

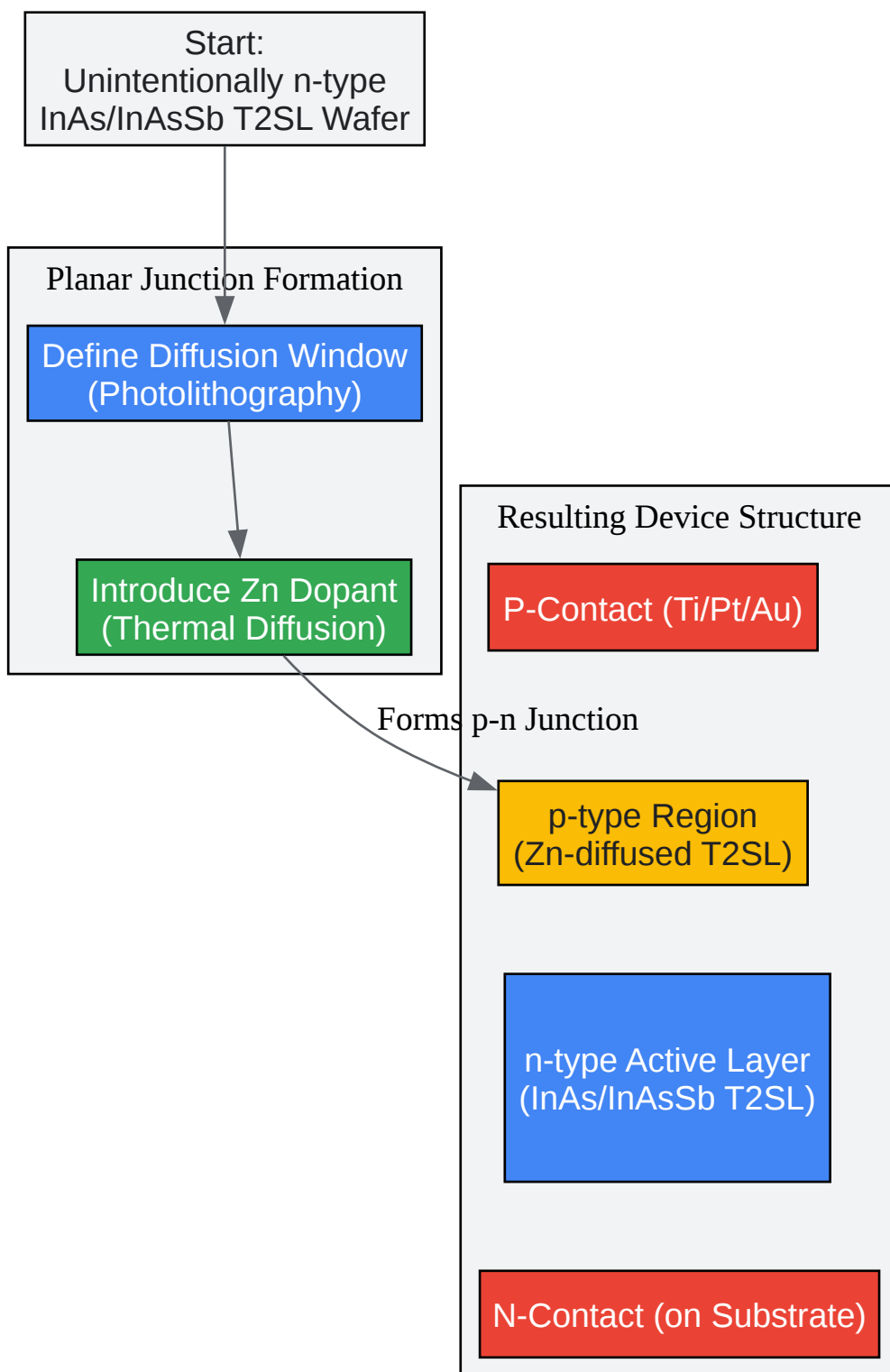
- **Contact Metallization:**
 - Use photolithography to define the areas for metal contacts.
 - Deposit metal contacts for both the p-type diffused region and the n-type substrate. A common metallization scheme is Ti/Pt/Au.
- **Isolation (if necessary):** While fully planar, individual pixels may be electrically isolated if required for the specific array design.
- **Passivation:** A final passivation layer (e.g., SiO₂) can be deposited to protect the device surface.
- **Final Characterization:** Perform electrical and optical characterization of the fabricated device, including measuring dark current, spectral response, and detectivity as a function of temperature and bias voltage.

Visualizations



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Caption: Experimental workflow for fabricating Zn-diffused planar IR detectors.



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Caption: Logical flow from n-type material to a p-n junction photodiode.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
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